Levomoramide
Description
Historical Context of Levomoramide Discovery and Elucidation of Stereoisomerism in Opioids
The history of this compound is intrinsically linked to the broader research into synthetic opioids in the mid-20th century. This period saw significant efforts to develop new analgesic compounds with varying properties.
Invention and Initial Characterization by Paul Janssen
This compound was invented by the chemist Paul Janssen in 1956. wikipedia.orgwikipedia.org Paul Janssen, the founder of Janssen Pharmaceuticals, was a prolific discoverer of numerous new drugs across various pharmacological fields, including a significant contribution to the opioid class with the discovery of dextromoramide and later fentanyl. wikipedia.orgnih.govmdpi.com The initial characterization of this compound revealed its lack of significant analgesic activity, contrasting sharply with the potency of its stereoisomer, dextromoramide. wikipedia.org This finding was a key observation in the early understanding of how the three-dimensional arrangement of atoms in a molecule could drastically influence its biological effect.
Pioneering Insights into Opioid Enantiomeric Activity
The discovery and characterization of the distinct activities of this compound and dextromoramide provided pioneering insights into the concept of enantiomeric activity within the opioid class. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. The significant difference in activity between this compound (inactive) and dextromoramide (potent analgesic) demonstrated that the specific spatial orientation of a molecule is crucial for its interaction with biological targets, such as opioid receptors. wikipedia.org This highlighted that the analgesic activity in this particular case resided almost entirely in the (+) isomer, dextromoramide. wikipedia.org This understanding contributed to the broader recognition that opioid receptors exhibit stereochemical selectivity, meaning they preferentially bind to and are activated by one specific stereoisomer over its mirror image. The study of such enantiomeric pairs became fundamental in opioid pharmacology and drug design.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-methyl-4-morpholin-4-yl-2,2-diphenyl-1-pyrrolidin-1-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2/c1-21(20-26-16-18-29-19-17-26)25(22-10-4-2-5-11-22,23-12-6-3-7-13-23)24(28)27-14-8-9-15-27/h2-7,10-13,21H,8-9,14-20H2,1H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUNXTSAACVKJS-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016989 | |
| Record name | Levomoramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5666-11-5 | |
| Record name | 1-[(3R)-3-Methyl-4-(4-morpholinyl)-1-oxo-2,2-diphenylbutyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5666-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levomoramide [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005666115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levomoramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Levomoramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.658 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVOMORAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M86YFN15D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereochemistry and Molecular Chirality in Opioid Receptor Interactions
Enantiomeric Relationship between Levomoramide and Dextromoramide
This compound and dextromoramide are enantiomers. wikipedia.orgwikipedia.org They are stereoisomers that are mirror images of each other but cannot be superimposed. wikipedia.org This means they have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms at a chiral center. In the case of the moramide (B1143482) molecule, this chirality arises from a specific carbon atom within its structure. Racemoramide is the racemic mixture, containing equal parts of both dextromoramide and this compound. wikipedia.org
The chemical structures and key identifiers for these compounds are summarized below:
| Compound | Molecular Formula | PubChem CID | IUPAC Name |
| This compound | C₂₅H₃₂N₂O₂ | 10453145 | (3R)-3-methyl-4-morpholin-4-yl-2,2-diphenyl-1-pyrrolidin-1-ylbutan-1-one |
| Dextromoramide | C₂₅H₃₂N₂O₂ | 92943 | (3S)-3-methyl-4-morpholin-4-yl-2,2-diphenyl-1-pyrrolidin-1-ylbutan-1-one |
| Racemoramide | C₂₅H₃₂N₂O₂ | 9648 | 3-methyl-4-morpholin-4-yl-2,2-diphenyl-1-pyrrolidin-1-yl-butan-1-one |
Significance of Stereoisomerism for Ligand-Receptor Binding and Efficacy
Stereoisomerism plays a crucial role in the interaction between ligands and their biological receptors. Receptors are chiral entities, and their binding sites are often structured to accommodate molecules with specific three-dimensional arrangements. This leads to stereoselective recognition, where different stereoisomers of a compound can exhibit vastly different binding affinities and pharmacological activities. oup.comosti.govnih.govoup.comfrontiersin.org
Differential Pharmacological Activity of Stereoisomers
A prime example of the impact of stereoisomerism on pharmacological activity is the marked difference observed between this compound and dextromoramide. While dextromoramide is a potent opioid analgesic, this compound is virtually without activity. wikipedia.orgncats.io Research has shown that the analgesic activity of moramide resides almost entirely in the (+) isomer, which is dextromoramide. wikipedia.org This demonstrates that even subtle differences in the spatial orientation of atoms at a chiral center can dramatically alter a molecule's ability to bind to and activate opioid receptors. Studies on other opioid stereoisomers, such as those of ohmefentanyl, also show that different stereoisomers can have considerably different in vitro and in vivo biological properties, including variations in binding affinity, potency, efficacy, and intrinsic efficacy. rti.orgingentaconnect.com
Chiral Recognition at Opioid Receptor Sites
The differential activity of opioid stereoisomers is a direct result of chiral recognition at the opioid receptor binding site. Opioid receptors, particularly the μ-opioid receptor (MOR), are proteins with specific three-dimensional pockets designed to interact with endogenous and exogenous opioid ligands. oup.comosti.govnih.govoup.com The shape and chemical properties of the binding site allow it to distinguish between enantiomers. oup.comosti.govnih.govoup.com
Studies on the interaction of morphine enantiomers with the μ-opioid receptor have provided insights into this process. The receptor exhibits high binding affinity for (-)-morphine, the active enantiomer, while showing minimal affinity for the (+)-morphine enantiomer. oup.comosti.govnih.govoup.com Molecular dynamics simulations suggest that the binding of the active enantiomer stabilizes the receptor in an activated state, involving interactions with specific residues within the binding site. oup.comosti.govnih.govoup.com This highlights that stereoselective recognition by the μ-opioid receptor involves not only binding affinity but also the ability of the ligand to induce and maintain the receptor's active conformation. oup.comosti.govnih.govoup.com While specific detailed research findings on the precise chiral recognition mechanism of this compound and dextromoramide at the opioid receptor were not extensively available in the search results, the general principles observed with other opioid enantiomers, such as morphine and ohmefentanyl, illustrate the fundamental basis for the differential activity seen between this compound and its active enantiomer, dextromoramide. The lack of significant activity in this compound indicates that its spatial arrangement at the chiral center prevents it from effectively binding to or activating opioid receptors in the same manner as dextromoramide.
Molecular Pharmacology of Levomoramide and Opioid Receptor Studies
Investigation of Levomoramide's Interaction with Opioid Receptors (μ, κ, δ)
Studies investigating the interaction of opioid ligands with receptor subtypes typically involve assessing their binding affinity and selectivity profiles. elifesciences.org
Ligand binding affinity refers to the strength of the interaction between a ligand and its receptor. Selectivity describes a ligand's preference for binding to one opioid receptor subtype over others. While detailed binding affinity and selectivity data specifically for this compound across all opioid receptor subtypes (μ, κ, δ) are not extensively documented in the provided search results, the available information highlights its status as the inactive isomer of dextromoramide. wikipedia.orgwikidoc.org The analgesic activity of racemoramide is reported to reside almost entirely in the (+) isomer, dextromoramide, with the (-) isomer (this compound) being devoid of significant analgesic activity. wikipedia.orgwikidoc.org This suggests that this compound possesses very low or negligible binding affinity and/or efficacy at the opioid receptors responsible for analgesia, primarily the μ-opioid receptor.
This compound is structurally related to dextromoramide and belongs to the diphenylpropylamine class of synthetic analgesics, similar to methadone. wikipedia.orgnih.govnih.govinvivochem.com Comparing this compound to its active enantiomer, dextromoramide, provides insight into the stereoselectivity of opioid receptor interactions. Dextromoramide is described as a powerful opioid analgesic, approximately three times more potent than morphine. wikipedia.org In contrast, this compound is considered virtually inactive. wikipedia.orgwikidoc.org This difference in activity between enantiomers underscores the specific stereochemical requirements for effective binding and activation of opioid receptors.
Other opioid agonists like morphine and fentanyl are known to interact predominantly with the μ-opioid receptor, mediating analgesia, but also associated with side effects like respiratory depression and physical dependence. painphysicianjournal.comwikipedia.orgmims.commims.comguidetopharmacology.orgnih.gov Antagonists such as naloxone (B1662785), which has a high affinity for μ-opioid receptors and acts as an inverse agonist, are used to block or reverse the effects of opioid drugs. nih.govnih.govguidetopharmacology.org The reported inactivity of this compound suggests a stark contrast in its interaction with opioid receptors compared to potent agonists like dextromoramide, morphine, or fentanyl, and even antagonists like naloxone.
While specific quantitative data on this compound's binding affinities (Ki values) for μ, κ, and δ receptors were not found in the provided results, the qualitative descriptions consistently indicate a lack of significant opioid activity, implying very low affinity or efficacy at these receptors.
Ligand Binding Affinity and Selectivity Profiles
Analysis of Intracellular Signaling Pathways Modulated by Opioid Ligands
Opioid receptors, as GPCRs, primarily mediate their effects through the modulation of intracellular signaling pathways, notably G-protein coupling and beta-arrestin recruitment. nih.govpainphysicianjournal.comuni.luuni.luuni.lumdpi.com
Upon agonist binding, opioid receptors undergo conformational changes that facilitate coupling with intracellular G proteins, typically leading to the inhibition of adenylyl cyclase activity and a decrease in cyclic AMP (cAMP) levels. painphysicianjournal.commdpi.com This G-protein signaling pathway is largely responsible for the analgesic effects of many opioids. painphysicianjournal.commdpi.com Given that this compound is reported to be virtually without opioid activity, it is expected to have minimal to no effect on G-protein signaling pathways downstream of μ, κ, or δ opioid receptors. wikipedia.orgwikidoc.org This lack of effect on G-protein signaling would align with its observed lack of analgesic or other typical opioid-mediated responses.
In addition to G-protein coupling, activated opioid receptors can also recruit beta-arrestin proteins. Beta-arrestin recruitment is involved in receptor desensitization, internalization, and can also lead to the activation of alternative signaling pathways. uni.luuni.lumdpi.com The concept of functional selectivity (also known as biased agonism) describes the ability of different ligands to selectively activate either G-protein signaling or beta-arrestin recruitment pathways, or to differentially modulate downstream effectors. elifesciences.orgmdpi.com Some research suggests that ligands biased towards G-protein signaling over beta-arrestin recruitment might offer a better therapeutic profile with reduced side effects like respiratory depression and tolerance. elifesciences.orgmdpi.com
As this compound is considered inactive, it is highly improbable that it would induce significant beta-arrestin recruitment or demonstrate any functional selectivity at opioid receptors. Its lack of activity suggests it does not effectively stabilize the receptor conformations required for either G-protein coupling or beta-arrestin recruitment.
The available information consistently indicates that this compound does not elicit the typical cellular responses mediated by opioid receptors. For instance, studies on human T blood lymphocytes showed that while morphine and dextromoramide inhibited the percentage of active T rosettes in a naloxone-reversible manner, this compound had no effect on this system, further demonstrating its inactivity. researchgate.net This lack of effect on opioid-mediated cellular responses, such as those involved in immune modulation, reinforces the understanding that this compound does not functionally interact with opioid receptors to a significant degree. mdpi.comresearchgate.net
Data Table: Comparison of this compound, Dextromoramide, and Reference Opioids
| Compound | Activity at Opioid Receptors (General) | Analgesic Potency (vs. Morphine) | Effect on T-Rosette Formation | Primary Mechanism of Action (if active) | PubChem CID |
| This compound | Virtually without activity wikipedia.orgwikidoc.org | Negligible wikipedia.orgwikidoc.org | No effect researchgate.net | N/A (Inactive) | 10453145 |
| Dextromoramide | Potent agonist wikipedia.orgnih.govinvivochem.com | ~3x Morphine wikipedia.org | Inhibits (Naloxone-reversible) researchgate.net | Opioid Receptor Agonist | 92943 |
| Morphine | Agonist (primarily μ) painphysicianjournal.comguidetopharmacology.org | Reference (1x) | Inhibits (Naloxone-reversible) researchgate.net | Opioid Receptor Agonist (G-protein) | 5288826 |
| Fentanyl | Potent agonist (primarily μ) nih.govnih.gov | Significantly higher than Morphine nih.gov | Not specified in results | Opioid Receptor Agonist (G-protein) | 3345 |
| Naloxone | Antagonist (high μ affinity) nih.govguidetopharmacology.org | N/A (Antagonist) | Reverses agonist effect researchgate.net | Opioid Receptor Antagonist | 5284596 |
| Methadone | Agonist (primarily μ) nih.govmims.com | Comparable to or greater than Morphine nih.gov | Not specified in results | Opioid Receptor Agonist (G-protein, NMDA antagonist) nih.govaddictionresource.com | 4095 |
| DAMGO | Selective μ-opioid receptor agonist nih.govzhanggroup.org | Not specified in results | Not specified in results | Opioid Receptor Agonist (G-protein bias reported) elifesciences.orgmdpi.com | 5462471 |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Levomoramide Analogues
Identification of Key Structural Determinants Governing Opioid Inactivity in Levomoramide
The primary structural determinant governing the opioid inactivity of this compound is its absolute stereochemistry at the chiral center. This compound belongs to the α-CH3 series of compounds where, typically, one optical isomer exhibits significant analgesic activity while the other is largely inactive wikipedia.org. In the case of the moramide (B1143482) series, the analgesic activity resides almost entirely in the (+) isomer, dextromoramide, while the (-) isomer, this compound, is inactive wikipedia.org. This indicates that the precise three-dimensional arrangement of substituents around the chiral carbon atom is crucial for productive binding to and activation of opioid receptors. The lack of activity in this compound suggests that its specific spatial orientation prevents it from establishing the necessary interactions with the receptor binding site required for signal transduction.
Conformational Analysis and Stereochemical Impact on SAR
Conformational analysis of this compound and its active enantiomer, dextromoramide, reveals how their differing stereochemistries influence their three-dimensional shapes and, consequently, their ability to interact with opioid receptors wikipedia.orgwikipedia.orgnih.gov. The opioid receptor binding site is a chiral environment, meaning it can distinguish between enantiomers nih.gov. For a ligand to bind effectively and elicit a pharmacological response, it must adopt a conformation that allows key functional groups to align precisely with complementary sites on the receptor.
In the case of this compound, its stereochemistry dictates a spatial arrangement of its functional groups (e.g., the basic nitrogen, the phenyl rings, and the amide group) that is incompatible with the optimal binding pose required for opioid receptor activation. Even if this compound can bind to the receptor, its incorrect orientation relative to dextromoramide likely leads to a non-productive interaction, failing to induce the conformational changes in the receptor necessary for G-protein coupling and downstream signaling mdpi.com. This highlights the principle that while an inactive enantiomer possesses the same functional groups as its active counterpart, their arrangement in space prevents simultaneous optimal alignment with the binding site nih.gov.
Theoretical Models for Predicting Lack of Biological Activity
Theoretical models, including QSAR and molecular modeling techniques, are valuable tools for understanding the relationship between chemical structure and biological activity, and can be applied to predict the lack of activity in compounds like this compound nih.govfrontiersin.orgpainphysicianjournal.commdpi.com. These models aim to correlate structural, physicochemical, or topological properties of molecules with their observed biological responses. By studying a series of compounds with varying activities, including inactive ones, researchers can develop models that define the structural features and spatial arrangements required for activity.
The inactivity of this compound serves as a crucial data point in developing such models for opioid ligands. Its structure, despite being very similar to the active dextromoramide, lacks activity, providing constraints for model development. Theoretical models can analyze parameters such as molecular shape, electronic properties, lipophilicity, and the spatial distribution of key chemical features to identify why this compound fails to activate opioid receptors. This can involve comparing the predicted binding modes and energies of this compound and dextromoramide within theoretical models of the opioid receptor binding site nih.gov.
Pharmacophore Modeling for Inactive Opioid Ligands
Pharmacophore modeling is a key theoretical approach used to define the essential features and their spatial arrangement required for a molecule to interact with a biological target nih.govebi.ac.ukacs.orgpnas.org. A pharmacophore model for opioid receptor agonists typically includes features such as a positively ionizable group (often a basic nitrogen), aromatic rings, and hydrogen bond acceptors or donors, arranged in a specific three-dimensional geometry.
Pharmacophore models can be built not only from active ligands but also by incorporating data from inactive compounds ebi.ac.uk. By including this compound and other inactive opioid analogues in the dataset used for pharmacophore generation, the resulting models can become more refined, better defining the boundaries of what is required for activity. The inactivity of this compound helps to delineate the specific spatial constraints or the required orientation of functional groups that must be met for a ligand to be an opioid agonist. Essentially, the pharmacophore model derived from active opioids represents the "key" needed to unlock the receptor's active state, and this compound's structure represents a "key" that does not fit or cannot turn the lock due to its incorrect stereochemical presentation of essential features.
Theoretical models, including pharmacophore modeling, can therefore predict the lack of biological activity by identifying that a compound like this compound does not possess the necessary pharmacophoric features in the correct spatial arrangement or conformation required for productive interaction with the opioid receptor, as defined by models built using active ligands and constrained by data from inactive analogues.
Computational Chemistry and Molecular Modeling in Levomoramide Research
Molecular Docking Simulations to Predict Ligand-Receptor Interactions
Molecular docking is a widely used computational technique to predict the preferred orientation (binding pose) of a ligand within a receptor's binding site and to estimate the binding affinity. This method treats the receptor structure as rigid or flexible and the ligand as flexible, searching for low-energy conformations of the ligand within the receptor's binding pocket. nih.govvt.eduosti.govacs.orgbiorxiv.org
In the context of opioid research, molecular docking simulations have been extensively used to study the binding of various opioid ligands to different opioid receptor subtypes, including the mu (μ), delta (δ), and kappa (κ) opioid receptors biorxiv.orgdrugbank.comfrontiersin.org. These studies aim to understand how different ligands interact with key residues in the binding pocket, which can help explain their potency and selectivity. For example, docking studies have revealed distinct binding modes for different opioid classes, such as fentanyl derivatives and morphinan (B1239233) opiates, at the mu-opioid receptor drugbank.com.
Applying molecular docking to Levomoramide could involve docking its 3D structure into the binding sites of opioid receptors (e.g., μ-opioid receptor). By comparing the predicted binding poses and estimated binding affinities of this compound with those of active opioids like dextromoramide, researchers could gain insights into why this compound fails to elicit a significant pharmacological response. The docking scores and interaction patterns could highlight differences in how the enantiomers interact with critical residues in the receptor binding pocket.
Binding Site Analysis and Conformational Preferences
Binding site analysis, often performed in conjunction with molecular docking, involves identifying and characterizing the key amino acid residues within the receptor that interact with the ligand. These interactions can include hydrogen bonds, salt bridges, hydrophobic interactions, and pi-pi stacking. nih.govosti.govacs.org Understanding these interactions is crucial for deciphering the molecular basis of ligand binding and receptor activation.
Studies on opioid receptors have identified several key residues involved in ligand binding. For instance, a salt bridge between the ligand's cationic amine group and a conserved aspartate residue (e.g., D147 in the μ-opioid receptor) is a common interaction for many opioid ligands acs.orgnih.govnih.govmdpi.com. Other residues in transmembrane helices (TM) II, III, V, VI, and VII also contribute to the binding pocket and interact with different parts of the ligand structure drugbank.combiorxiv.org.
Conformational preferences of the ligand also play a significant role in binding. Molecular docking and conformational analysis can predict the low-energy conformers of a ligand and how these conformers fit into the receptor binding site. nih.govosti.govacs.orgdrugbank.com The preferred conformation of a ligand in solution or in the bound state can influence its binding affinity and efficacy.
For this compound, binding site analysis could identify which residues it interacts with in the opioid receptor binding pocket. Comparing these interactions and the predicted bound conformations of this compound to those of active ligands could reveal differences in critical contacts or orientations that explain its inactivity. For example, if this compound is unable to form key hydrogen bonds or salt bridges necessary for receptor activation, this would be evident from the binding site analysis.
Molecular Dynamics Simulations to Elucidate Conformational Stability and Interaction Dynamics
While molecular docking provides a static snapshot of ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations simulate the movements of atoms and molecules, allowing researchers to study the stability of the ligand-receptor complex, conformational changes in the receptor upon ligand binding, and the dynamics of specific interactions. nih.govvt.eduosti.govbiorxiv.org
MD simulations have been instrumental in understanding the dynamic behavior of opioid receptors and their complexes with various ligands. These simulations can capture the flexibility of both the ligand and the receptor, providing insights into how the binding pocket adapts to the ligand and how the ligand's conformation changes while bound. nih.govnih.govmdpi.comoup.commdpi.com MD simulations can also reveal the dynamics of water molecules in the binding site, which can mediate interactions between the ligand and the receptor. acs.orgmdpi.com Furthermore, MD can help explore the conformational changes in the receptor that are associated with activation or inactivation, such as the outward motion of transmembrane helix 6. nih.gov
Applying MD simulations to this compound bound to an opioid receptor could provide valuable information beyond static docking poses. These simulations could assess the stability of the predicted this compound-receptor complex and observe if this compound induces any significant conformational changes in the receptor. Comparing the dynamics of the receptor when bound to this compound versus an active ligand like dextromoramide could highlight differences in receptor flexibility or the stability of key interaction networks that are necessary for signaling. For instance, if this compound fails to stabilize an active receptor conformation during MD simulations, this would support its observed inactivity.
In Silico Approaches for De Novo Design of Opioid Ligands and Analogue Evaluation
In silico approaches, including virtual screening and de novo design, are powerful tools for discovering and designing new opioid ligands with desired properties. Virtual screening involves computationally screening large libraries of compounds to identify potential binders to a target receptor. mdpi.comnih.gov De novo design methods aim to build novel molecular structures piece by piece within the receptor binding site, optimizing for favorable interactions. nih.govacs.org
These computational design strategies are guided by the structural and interaction information obtained from techniques like molecular docking and MD simulations, as well as existing structure-activity relationship (SAR) data. By understanding the key features required for binding and activation at opioid receptors, researchers can computationally design new molecules or evaluate existing analogues for their potential activity and selectivity. mdpi.commdpi.comnih.govunibo.itelifesciences.org For example, in silico screening and design have led to the identification of novel biased opioid agonists that preferentially activate desired signaling pathways. mdpi.commdpi.comunibo.itelifesciences.org
Preclinical Mechanistic Investigations and Neuropharmacological Context of Inactive Opioid Isomers
Experimental Models for Assessing Lack of In Vivo Pharmacological Effects
In the context of assessing the lack of in vivo effects of an inactive opioid isomer like levomoramide, experimental models would aim to demonstrate the absence of typical opioid-related responses. These responses in the active isomer, dextromoramide, would include analgesia, respiratory depression, and other central nervous system effects mediated by opioid receptor activation. The lack of such effects in this compound in appropriate animal models serves as evidence of its inactivity.
Absence of Receptor Activation in Preclinical Assays
The pharmacological inactivity of this compound is attributed to its inability to effectively activate opioid receptors. Preclinical assays, both in vitro and ex vivo, are used to investigate the interaction of compounds with receptors at a molecular or cellular level liveonbiolabs.commdpi.com. In vitro studies, for example, can involve cell cultures or isolated receptor preparations to examine binding affinity and functional activation liveonbiolabs.comnih.gov. Ex vivo models utilize excised tissues to study drug permeation and effects in a more physiologically relevant environment than in vitro models, while still allowing for controlled conditions not possible in vivo mdpi.com.
Studies investigating the effects of moramide (B1143482) isomers on biological systems have demonstrated the lack of activity of this compound. For instance, in an in vitro study using rabbit ileal mucosa, dextromoramide mimicked the action of morphine in influencing ion transport, while this compound at the same concentration had no effect nih.gov. This suggests that this compound does not activate the opioid receptors present in the intestinal mucosa that are responsive to active opioids like morphine and dextromoramide nih.gov.
Furthermore, research on the influence of opioids on human blood T lymphocytes utilized this compound as a control to demonstrate the specificity of opioid receptor interactions. While morphine and dextromoramide inhibited the percentage of active T rosettes, an effect reversed by naloxone (B1662785) (an opioid antagonist), this compound showed no such effect on the rosette system aai.org. This absence of effect with this compound further supports its inability to activate opioid receptors on these immune cells aai.org. These findings collectively indicate that in preclinical assays designed to measure receptor binding and functional activation, this compound consistently demonstrates an absence of the activity observed with its active counterpart, dextromoramide.
Neuropharmacological Implications of Stereochemical Inactivity
The difference in pharmacological activity between dextromoramide and this compound highlights the critical role of stereochemistry in neuropharmacology. Stereochemistry, the three-dimensional arrangement of atoms in a molecule, profoundly influences how a drug interacts with biological targets, including receptors and enzymes researchgate.netijpsjournal.com. Many drugs are chiral, existing as enantiomers that are non-superimposable mirror images of each other researchgate.netijpsjournal.com. These enantiomers can exhibit significant differences in their pharmacokinetic and pharmacodynamic profiles, leading to variations in potency, efficacy, metabolism, and even toxicity researchgate.netijpsjournal.com.
In the case of moramide, the analgesic activity resides almost entirely in the (+) isomer, dextromoramide, while the other isomer, this compound, is devoid of significant analgesic activity wikipedia.orgwikidoc.org. This demonstrates that the specific three-dimensional orientation of the this compound molecule prevents it from binding to or activating opioid receptors in a manner that elicits a pharmacological response. The opioid receptor binding site has a specific spatial arrangement that complements the structure of active opioid agonists. The stereochemical configuration of this compound does not fit this binding site effectively or induce the conformational changes necessary for receptor activation nih.gov.
The neuropharmacological implication of this stereochemical inactivity is that the precise spatial arrangement of a molecule is paramount for its interaction with the nervous system and its associated receptors. Studies comparing the effects of stereoisomers, like those of moramide, are fundamental to understanding the molecular basis of drug action and the selectivity of drug-receptor interactions. The inactivity of this compound serves as a clear example of how a seemingly minor difference in stereochemistry can result in a complete lack of pharmacological effect, underscoring the importance of stereochemical considerations in the design and study of neuroactive compounds.
Emerging Research Directions and Theoretical Contributions from Levomoramide Studies
Leveraging Inactive Isomers for Understanding Opioid Receptor Activation Mechanisms
The existence of levomoramide as an inactive isomer alongside the potent activity of dextromoramide provides a crucial tool for investigating opioid receptor activation mechanisms. By comparing the interaction of the active dextromoramide with opioid receptors to that of the inactive this compound, researchers can delineate the critical structural features and binding interactions necessary for initiating the downstream signaling cascades that lead to opioid effects. The inactivity of this compound suggests that specific stereochemical orientations or binding poses are essential for productive receptor engagement and activation. Studies involving inactive isomers like this compound can help map the key contact points within the receptor binding site and understand the conformational changes induced by active ligands, as the inactive isomer would presumably fail to induce these necessary changes.
Future Prospects for Investigating Ligand-Induced Receptor Conformational Dynamics
The contrasting activities of this compound and dextromoramide present opportunities for future research into ligand-induced opioid receptor conformational dynamics. Advanced spectroscopic techniques, computational simulations, and structural biology methods could be employed to visualize and understand the dynamic changes that occur in the receptor upon binding of either the active or inactive isomer. Comparing the conformational ensembles stabilized by dextromoramide versus this compound could reveal the specific dynamic events or stable conformations required for receptor activation. This line of research could lead to a more detailed understanding of how ligand structure translates into receptor function at a molecular level, potentially aiding in the design of novel opioid ligands with tailored pharmacological profiles.
Compound Information
| Compound Name | PubChem CID |
| This compound | 10453145 |
Data Table Based on the provided search results, detailed quantitative data tables specifically focusing on the research directions outlined for this compound are not available. The information primarily describes this compound as the inactive isomer of dextromoramide.
| Isomer | Analgesic Activity |
| Dextromoramide | Potent |
| This compound | Virtually inactive |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Levomoramide, and what analytical techniques are used to confirm its structural purity?
- Methodological Answer : Synthetic routes for this compound typically involve multi-step organic reactions, including alkylation and cyclization processes. Key intermediates should be purified using column chromatography or recrystallization. Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight validation. Researchers must adhere to strict safety protocols due to its controlled substance status .
Q. What pharmacological properties of this compound have been characterized in preclinical studies?
- Methodological Answer : Preclinical studies focus on receptor binding assays (e.g., µ-opioid receptor affinity via radioligand displacement), dose-response curves in animal models (e.g., tail-flick test for analgesia), and pharmacokinetic profiling (e.g., bioavailability, half-life). Data should be compared to reference opioids like morphine, with statistical significance assessed using ANOVA or t-tests (p < 0.05). Ensure compliance with ethical guidelines for animal research .
Q. How is this compound classified under international controlled substance regulations, and what are the implications for handling in research settings?
- Methodological Answer : this compound is classified as a Schedule I/II controlled substance in jurisdictions such as the U.S. and EU. Researchers must obtain DEA (or equivalent) licenses for procurement, adhere to secure storage (e.g., locked cabinets with access logs), and document disposal via incineration. Institutional Review Board (IRB) approval is mandatory for studies involving human tissues or derivatives .
Advanced Research Questions
Q. What experimental design considerations are critical when comparing this compound’s efficacy to other opioids with similar receptor affinities?
- Methodological Answer : Use a double-blind, randomized controlled trial (RCT) design with active comparators (e.g., fentanyl). Standardize dosing (mg/kg) across species, control for metabolic variability via stratified sampling, and employ pharmacokinetic/pharmacodynamic (PK/PD) modeling. Address confounding factors (e.g., tolerance) by including washout periods. Statistical power analysis should determine sample sizes (n ≥ 6 per group) .
Q. How can researchers resolve contradictions in reported binding affinities of this compound across different in vitro assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or receptor preparation (e.g., cell membrane vs. recombinant systems). Validate results using orthogonal methods: surface plasmon resonance (SPR) for kinetic analysis, and electrophysiology (e.g., patch-clamp) for functional activity. Apply Bland-Altman plots to assess inter-assay variability .
Q. What computational chemistry approaches are suitable for modeling this compound’s interactions with opioid receptors, and how can these complement experimental data?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding poses within receptor active sites. Molecular dynamics (MD) simulations (100+ ns trajectories) assess stability and conformational changes. Quantitative structure-activity relationship (QSAR) models identify critical substituents for affinity. Validate computational predictions with mutagenesis studies (e.g., alanine scanning) .
Q. What are the ethical and regulatory challenges in conducting human subject research involving this compound, given its controlled status?
- Methodological Answer : Ethical challenges include ensuring informed consent (disclosing addiction risks) and minimizing coercion in vulnerable populations. Regulatory hurdles require multi-agency approvals (e.g., FDA, DEA) and IND applications. Use data anonymization and secure databases (HIPAA-compliant) for participant privacy. Pilot studies must demonstrate safety before scaling .
Methodological Notes
- Data Precision : Report numerical values to one significant digit beyond instrument precision (e.g., HPLC purity: 98.5% ± 0.3%) .
- Statistical Reporting : Specify p-values and confidence intervals (e.g., 95% CI) to avoid ambiguous claims of "significance" .
- Computational Reproducibility : Share input files (e.g., PDBQT for docking) and force field parameters in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
